molecular formula C22H21N3O2S B2768461 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1170934-13-0

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2768461
CAS RN: 1170934-13-0
M. Wt: 391.49
InChI Key: ROHKJPAXACMTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology.

Scientific Research Applications

  • Acetylcholinesterase Inhibition : Compounds similar to 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. These inhibitors are important in the treatment of diseases like Alzheimer's. The research shows that certain structural modifications can enhance inhibitory activities, suggesting potential therapeutic applications (Vidaluc et al., 1995).

  • Antiproliferative and Antioxidant Activities : Novel urea and bis-urea derivatives, structurally related to the compound , have shown significant antiproliferative effects against various cancer cell lines, particularly breast carcinoma. Additionally, these compounds exhibited high antioxidant activity, suggesting their potential use in cancer therapy (Perković et al., 2016).

  • Anticancer Activity : A major metabolite of a similar compound has shown strong anticancer activity in several assays and cell lines. This finding is significant for the development of new cancer treatments, especially for kidney cancer (Nammalwar et al., 2010).

  • Antimicrobial Activity : Certain derivatives of this compound class have been studied for their antimicrobial properties, showcasing their potential as antimicrobial agents (Singh & Pandey, 2006).

  • Potassium-Channel Openers : Related compounds have been developed as potassium-channel openers, useful in treating conditions like urinary urge incontinence. The synthesis of these compounds involves critical steps like the Hantzsch reaction (Hopes et al., 2006).

  • Orexin-1 Receptor Antagonism : A structurally related compound has been identified as a potent orexin-1 receptor antagonist. This type of antagonist is valuable in treating various psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

  • Carbonic Anhydrase Inhibition : Another set of related compounds were tested for their inhibitory effects on human carbonic anhydrase, an enzyme involved in various physiological processes. This research can contribute to the development of new drugs for conditions where carbonic anhydrase activity is implicated (Çelik et al., 2014).

properties

IUPAC Name

1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c26-21-11-8-17-13-18(24-22(27)23-14-19-7-4-12-28-19)9-10-20(17)25(21)15-16-5-2-1-3-6-16/h1-7,9-10,12-13H,8,11,14-15H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHKJPAXACMTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)NCC3=CC=CS3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea

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